Ethyl 2,6-dimethylbenzoylformate

Description

Nomenclature and Classification

This compound follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry, reflecting its structural components through a hierarchical naming system. The compound name indicates the ethyl ester of 2,6-dimethylbenzoylformic acid, with the benzoylformate portion denoting the presence of both aromatic carbonyl and carboxylic acid derivative functionalities. The systematic name incorporates the positional descriptors "2,6-dimethyl" to specify the exact placement of methyl substituents on the benzene ring, ensuring unambiguous identification of the molecular structure. Alternative nomenclature systems may refer to this compound as ethyl 2,6-dimethylphenylglyoxylate, emphasizing its relationship to the glyoxylate family of compounds. The Chemical Abstracts Service has assigned the unique identifier 698392-47-1 to this compound, providing a standardized reference for chemical databases and literature searches.

The classification of this compound encompasses multiple chemical categories, reflecting its diverse structural features and reactivity patterns. Primary classification places the compound within the alpha-ketoester family, characterized by the presence of a ketone group adjacent to an ester functionality. Secondary classification identifies it as an aromatic ester, specifically a substituted benzoate derivative, highlighting the importance of the aromatic ring system in determining chemical properties. Tertiary classification recognizes the compound as a phenylglyoxylate analog, connecting it to a broader family of biologically and synthetically important molecules. The compound also falls within the category of substituted acetophenone derivatives, considering the structural relationship between the aromatic ring and the carbonyl functionality. This multi-faceted classification system reflects the compound's versatility and its potential applications across different areas of organic chemistry.

| Classification Category | Description | Structural Feature |

|---|---|---|

| Primary | Alpha-ketoester | Ketone adjacent to ester group |

| Secondary | Aromatic ester | Substituted benzoate derivative |

| Tertiary | Phenylglyoxylate analog | Aromatic glyoxylate structure |

| Quaternary | Substituted acetophenone | Aromatic ring with carbonyl |

Position in α-Ketoester Chemistry

This compound occupies a specialized niche within alpha-ketoester chemistry, representing a class of compounds that have gained considerable attention for their synthetic utility and unique reactivity profiles. Alpha-ketoesters, characterized by the presence of a ketone group adjacent to a carboxylic acid derivative, demonstrate remarkable versatility in organic synthesis due to their dual electrophilic nature. The specific 2,6-dimethyl substitution pattern in this compound introduces significant steric hindrance around the aromatic ring, which profoundly influences the reactivity of the adjacent carbonyl groups and provides opportunities for selective synthetic transformations. Recent developments in alpha-ketoester chemistry have highlighted the importance of such substituted variants in achieving high levels of stereoselectivity in asymmetric synthesis, particularly in dynamic kinetic resolution processes.

The compound's position within alpha-ketoester chemistry is further defined by its participation in various catalytic transformations that have become cornerstone reactions in modern organic synthesis. Dynamic kinetic resolution of beta-aryl alpha-keto esters, including compounds structurally related to this compound, has been accomplished using specially designed ruthenium catalysts, generating multiple contiguous stereocenters with remarkable diastereoselectivity. These transformations demonstrate the synthetic potential of substituted alpha-ketoesters in accessing complex molecular architectures through reduction and lactonization sequences. The steric environment created by the 2,6-dimethyl substitution pattern influences the accessibility of the carbonyl carbon for nucleophilic attack, thereby affecting reaction selectivity and efficiency. This structural feature positions the compound as a valuable substrate for studying the effects of steric hindrance on alpha-ketoester reactivity patterns.

Advanced synthetic methodologies have established efficient routes for preparing this compound through oxidative esterification processes, demonstrating the continued evolution of alpha-ketoester synthesis. The development of practical synthetic routes involving dimethyl sulfoxide as an oxidizing agent has expanded the accessibility of substituted alpha-ketoesters, enabling their broader application in synthetic chemistry. These methodological advances position this compound within a rapidly evolving field where new synthetic strategies continue to enhance the utility of alpha-ketoester compounds. The compound's unique substitution pattern makes it particularly valuable for mechanistic studies aimed at understanding the fundamental principles governing alpha-ketoester reactivity in complex molecular environments.

Relation to Phenylglyoxylate Family

This compound maintains intimate structural and functional relationships with the broader phenylglyoxylate family, sharing fundamental chemical characteristics while exhibiting unique properties derived from its specific substitution pattern. Phenylglyoxylic acid and its derivatives represent a fundamental class of compounds in organic chemistry, characterized by the presence of an aromatic ring connected to a glyoxylate moiety. The parent compound, phenylglyoxylic acid, serves as a metabolic intermediate and demonstrates biological significance through its role in various enzymatic processes, including the thiamine diphosphate-dependent decarboxylation reaction catalyzed by benzoylformate decarboxylase. This enzymatic transformation converts benzoylformate to benzaldehyde and carbon dioxide, highlighting the biological relevance of the phenylglyoxylate structural framework.

The relationship between this compound and the phenylglyoxylate family extends beyond structural similarity to encompass shared reactivity patterns and synthetic applications. Compounds within this family typically exhibit similar behavior in nucleophilic addition reactions, hydrolysis processes, and reduction transformations, with variations primarily arising from the specific substitution patterns on the aromatic ring. The 2,6-dimethyl substitution in this compound introduces steric effects that distinguish it from simpler phenylglyoxylate derivatives, potentially enhancing selectivity in certain synthetic transformations while modifying the compound's physical and chemical properties. These structural modifications allow for fine-tuning of reactivity and selectivity, making substituted phenylglyoxylates valuable tools in synthetic organic chemistry.

Comparative analysis of phenylglyoxylate family members reveals important structure-activity relationships that inform synthetic strategy and application development. Ethyl benzoylformate, the parent compound in this series, exhibits different reactivity patterns compared to the 2,6-dimethyl derivative, primarily due to the absence of steric hindrance around the aromatic ring. The introduction of methyl groups at the 2 and 6 positions creates a more sterically demanding environment that can influence both the kinetics and thermodynamics of chemical transformations. This relationship within the phenylglyoxylate family demonstrates how systematic structural modifications can be employed to achieve desired synthetic outcomes and provides insights into the fundamental principles governing aromatic ketoester chemistry.

| Compound | Molecular Formula | Key Structural Features | Primary Applications |

|---|---|---|---|

| Phenylglyoxylic acid | C₈H₆O₃ | Parent glyoxylate structure | Metabolic intermediate, enzymatic substrate |

| Ethyl benzoylformate | C₁₀H₁₀O₃ | Unsubstituted aromatic ring | General synthetic intermediate |

| This compound | C₁₂H₁₄O₃ | 2,6-dimethyl substitution | Sterically hindered synthetic applications |

| Methyl benzoylformate | C₉H₈O₃ | Methyl ester variant | Photoinitiator applications |

Structure

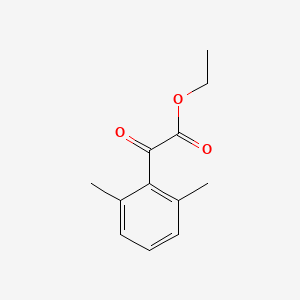

2D Structure

Properties

IUPAC Name |

ethyl 2-(2,6-dimethylphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-4-15-12(14)11(13)10-8(2)6-5-7-9(10)3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QORNSGMLNZETAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=CC=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641290 | |

| Record name | Ethyl (2,6-dimethylphenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698392-47-1 | |

| Record name | Ethyl (2,6-dimethylphenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Esterification of 2,6-Dimethylbenzoylformic Acid

One common approach involves the esterification of 2,6-dimethylbenzoylformic acid with ethanol under acidic conditions or using catalytic agents.

-

- 2,6-Dimethylbenzoylformic acid is reacted with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

- The reaction is typically conducted under reflux to drive the esterification to completion.

- Water formed during the reaction is removed to shift equilibrium toward ester formation.

-

- This method requires prior synthesis or availability of 2,6-dimethylbenzoylformic acid.

- Purification is usually achieved by extraction and distillation.

Synthesis via Benzoyl Nitrile and Alcohol with Acid Catalysis (Adapted from Methyl Benzoylformate Preparation)

A related method, demonstrated for methyl benzoylformate, can be adapted for ethyl esters by substituting the alcohol component.

-

- Benzoyl nitrile is mixed with ethanol, a halogen-containing salt catalyst (e.g., sodium chloride or sodium bromide), and water.

- Concentrated sulfuric acid is added dropwise at 40–60 °C.

- The mixture is then heated to 60–90 °C and maintained for 2–5 hours.

- After reaction completion, the organic phase is separated, neutralized with sodium carbonate, and purified by vacuum distillation.

| Component | Molar Ratio (to Benzoyl Nitrile) | Preferred Range |

|---|---|---|

| Ethanol | 1.5 – 3 | 1.5 – 2 |

| Water | 1 – 3 | 1 – 2 |

| Catalyst (NaCl) | 0.1 – 0.4 | 0.2 – 0.3 |

| Temperature | 40 – 90 °C | 45 – 80 °C |

| Reaction Time | 2 – 5 hours | 2 hours |

Alkylation of 2,6-Dimethylbenzoic Acid Derivatives

Another synthetic route involves the alkylation of 2,6-dimethylbenzoic acid or its derivatives to form the ethyl ester.

-

- 2,6-Dimethylbenzoic acid is reacted with ethyl iodide in the presence of potassium carbonate in N,N-dimethylformamide (DMF) at room temperature.

- The reaction proceeds overnight, followed by extraction with ethyl acetate and washing with brine.

- Evaporation of solvent yields the ethyl ester with high purity.

Reported Yield: Approximately 96%.

Multi-Step Synthesis via Organometallic Intermediates

For more complex or substituted benzoylformates, synthesis may involve:

- Formation of organolithium intermediates from 2,6-dimethylchlorobenzene with lithium in diethyl ether at low temperatures (3–6 °C).

- Subsequent reaction with copper(I) cyanide in tetrahydrofuran (THF) to form aryl cyanides.

Reaction with ethyl oxalyl chloride in THF/diethyl ether at 3–20 °C to form the benzoylformate ester.

Yield: Around 91% for ethyl 2-methylbenzoylformate analogs.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification of acid with ethanol | 2,6-Dimethylbenzoylformic acid + ethanol + acid catalyst, reflux | 85–95 | Requires acid precursor |

| Benzoyl nitrile + ethanol + acid catalyst | Benzoyl nitrile, ethanol, NaCl catalyst, H2SO4, 40–90 °C, 2–5 h | 89–92 | One-pot, high purity |

| Alkylation of acid derivative | 2,6-Dimethylbenzoic acid, ethyl iodide, K2CO3, DMF, rt, overnight | 96 | Mild conditions, high yield |

| Organolithium intermediate route | 2,6-Dimethylchlorobenzene, Li, CuCN, ethyl oxalyl chloride, low temp | ~91 | Multi-step, requires organometallics |

Research Findings and Notes

The acid-catalyzed esterification method is classical but depends on the availability of the acid precursor and may require longer reaction times and purification steps.

The benzoyl nitrile method offers a one-pot synthesis with good conversion and purity, utilizing halogen-containing salts as catalysts to promote the reaction efficiently.

Alkylation in DMF with potassium carbonate and ethyl iodide is a mild and high-yielding method, suitable for laboratory-scale synthesis.

Organometallic routes provide access to substituted benzoylformates but involve sensitive reagents and low-temperature conditions, making them more suitable for specialized applications.

Solvent choice impacts yield and selectivity; for example, dimethyl sulfoxide (DMSO) has been reported to improve yields and selectivity in related benzoylformate syntheses.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-dimethylbenzoylformate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Halogenated or nitrated benzoylformates.

Scientific Research Applications

Ethyl 2,6-dimethylbenzoylformate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 2,6-dimethylbenzoylformate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved include oxidation, reduction, and substitution reactions, which are catalyzed by specific enzymes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Physicochemical Properties

Key differences between Ethyl 2,6-dimethylbenzoylformate and related esters arise from substituent groups (methyl vs. methoxy) and backbone variations (benzoylformate vs. benzoate).

Notes:

- Methoxy vs. Methyl : Methoxy groups (–OCH₃) are electron-donating via resonance, enhancing stability in polar environments, whereas methyl groups (–CH₃) exert inductive effects, increasing hydrophobicity.

- Backbone Differences : Benzoylformate esters (Ph–CO–COO–) exhibit greater electrophilicity at the ketone group compared to simple benzoates (Ph–COO–), influencing reactivity in nucleophilic additions .

Reactivity and Hazard Profiles

Oxidative Stability

- This compound: Limited data, but steric shielding from methyl groups may reduce susceptibility to oxidation.

- Ethyl 2,6-dimethoxybenzoate : Incompatible with strong oxidizers (e.g., peroxides, nitric acid), with hazardous decomposition into CO₂ and CO .

- Ethyl benzoylformate : Susceptible to oxidation at the α-keto group, forming carboxylic acid derivatives.

Hydrolysis

- Dimethyl-substituted esters generally exhibit slower hydrolysis due to steric effects, whereas methoxy-substituted analogues may hydrolyze more readily under acidic/basic conditions.

Toxicological and Ecological Data

Gaps : Current ecological and toxicological data for this compound are insufficient, a common issue for niche esters. Methoxy-substituted analogues may pose higher risks due to decomposition products .

Research Implications and Data Limitations

- Synthetic Utility : The dimethyl substitution in this compound could enhance selectivity in asymmetric reactions by minimizing side interactions.

- Data Limitations : Most available data derive from structurally distinct compounds (e.g., Ethyl 2,6-dimethoxybenzoate), necessitating caution in extrapolation.

Biological Activity

Overview

Ethyl 2,6-dimethylbenzoylformate is an organic compound with the molecular formula . It is recognized for its potential biological activities and applications in medicinal chemistry. This compound is primarily studied for its interactions with biological macromolecules, particularly enzymes, and its implications in various therapeutic contexts.

- Molecular Formula:

- Molecular Weight: 218.25 g/mol

- Structure: The compound features an ethyl group and two methyl groups on the benzene ring, which influence its chemical reactivity and biological activity.

This compound exhibits its biological activity through several mechanisms:

- Enzyme Interaction: It acts as a substrate for various enzymes, participating in metabolic pathways. Its structure allows it to modulate enzyme activity, influencing processes such as oxidation and reduction reactions.

- Receptor Binding: The compound may interact with specific receptors, altering cellular signaling pathways which can lead to diverse biological effects.

Anti-inflammatory Effects

Research indicates that this compound possesses significant anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, which play a crucial role in the inflammatory response.

Analgesic Properties

The compound has also been investigated for its analgesic effects. Animal model studies suggest that it may reduce pain perception by modulating pain pathways, although detailed mechanisms remain to be fully elucidated.

Case Studies and Research Findings

-

Enzyme-Catalyzed Reactions:

- This compound has been employed in studies focusing on enzyme-catalyzed reactions. Its role as a substrate allows researchers to explore metabolic pathways and enzyme kinetics.

-

Therapeutic Applications:

- The compound is being explored for potential applications in drug development. Its structural features make it a candidate for synthesizing new therapeutic agents with anti-inflammatory and analgesic properties.

-

Comparative Studies:

- Comparative studies with similar compounds indicate that the specific positioning of the methyl groups on the benzene ring significantly influences the biological activity of this compound relative to other benzoylformates.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 218.25 g/mol |

| Anti-inflammatory Activity | Significant inhibition of pro-inflammatory cytokines |

| Analgesic Activity | Modulates pain pathways |

| Study Focus | Findings |

|---|---|

| Enzyme Interaction | Acts as a substrate |

| Therapeutic Potential | Potential drug candidate |

| Comparative Analysis | Unique structure enhances activity |

Q & A

Q. What are the common synthetic routes for Ethyl 2,6-dimethylbenzoylformate, and how can reaction conditions be optimized?

this compound is typically synthesized via esterification reactions. A method analogous to related esters involves reacting 2,6-dimethylbenzoylformic acid with ethanol under acid catalysis (e.g., sulfuric acid) at reflux. Key parameters include molar ratios (e.g., 1:5 acid-to-alcohol), temperature (70–80°C), and reaction time (8–12 hours) to achieve yields >75% . For optimization, fractional factorial design can identify critical variables (e.g., catalyst loading, solvent polarity) to minimize side products like diesters or unreacted acid.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : H and C NMR confirm ester group formation (e.g., ethyl CH triplet at ~1.2 ppm and carbonyl resonance at ~170 ppm). Aromatic protons from the 2,6-dimethylphenyl group appear as a singlet due to symmetry .

- X-ray crystallography : Resolve molecular geometry and confirm substituent positions. For example, bond angles and torsion angles can be compared to similar structures (e.g., monoclinic symmetry with Z = 8, space group P2/c) .

- FT-IR : Validate ester C=O stretch (~1740 cm) and absence of carboxylic acid O-H peaks .

Q. What role does this compound serve as an intermediate in pharmaceutical synthesis?

This compound acts as a precursor in anticonvulsant drug development. For example, analogs like ethyl 1-(2,6-difluorobenzyl)-1H-triazole-4-carboxylate (a Rufinamide intermediate) are synthesized via nucleophilic substitution or cyclization reactions . The ester group enhances solubility for subsequent functionalization (e.g., hydrolysis to carboxylic acids or amidation).

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond lengths or angles) be resolved during structural analysis?

Discrepancies may arise from thermal motion or disorder. Refinement software (e.g., SHELXL) allows constraints (e.g., fixing isotropic displacement parameters for methyl groups) and validation tools (R-factor convergence <5%). Hydrogen atoms are placed geometrically, with U(H) = 1.2–1.5 × U(C) . For example, in monoclinic structures, symmetry operations (e.g., −x+1, y+1/2, −z+1/2) must align with observed hydrogen bonding patterns .

Q. What strategies mitigate side reactions during synthesis (e.g., transesterification or oxidation)?

- Purification : Use silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization (e.g., petroleum ether:methanol 15:2) to isolate the target ester .

- Inert atmosphere : Conduct reactions under N to prevent oxidation of sensitive groups.

- Additives : Include molecular sieves to absorb water and shift equilibrium toward ester formation .

Q. How can computational methods (e.g., DFT or molecular docking) predict the reactivity or biological activity of this compound derivatives?

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the ester carbonyl (LUMO) may react with amines in drug conjugate synthesis .

- Docking : Simulate binding to target proteins (e.g., GABA receptors) using crystal structures (PDB ID: 6X3T). Adjust substituents on the 2,6-dimethylphenyl group to optimize binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.